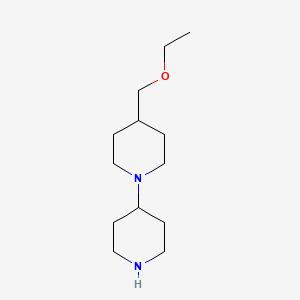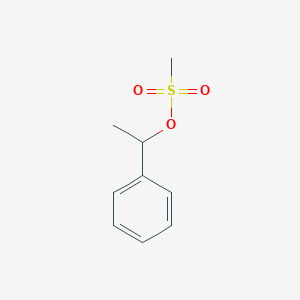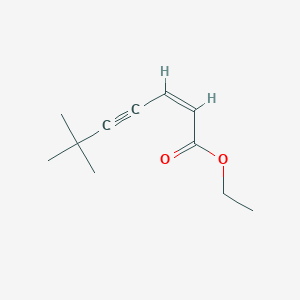
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a double bond in the Z-configuration, and a triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of β-keto esters, which can undergo transesterification reactions to form the desired product . The reaction conditions often include the use of catalysts such as pure silica or SAFI to enhance the yield and selectivity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized to ensure high efficiency and minimal environmental impact. The use of green solvents and sustainable catalysts is often emphasized to align with environmental regulations .
化学反応の分析
Types of Reactions
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
科学的研究の応用
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism by which Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the compound’s reactivity can be harnessed to form new chemical bonds .
類似化合物との比較
Similar Compounds
Compounds similar to Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate include other esters with double and triple bonds, such as:
- Ethyl (Z)-3-methyl-3-hexenoate
- Ethyl (E)-3-methyl-3-hexenoate
- Ethyl (Z)-4-methyl-4-pentenoate .
Uniqueness
This compound is unique due to its specific combination of an ethyl ester group, a Z-configured double bond, and a triple bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science .
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6,8H,5H2,1-4H3/b8-6- |
InChIキー |
LKIMVAYHYHDJSP-VURMDHGXSA-N |
異性体SMILES |
CCOC(=O)/C=C\C#CC(C)(C)C |
正規SMILES |
CCOC(=O)C=CC#CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
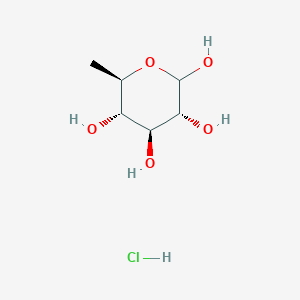
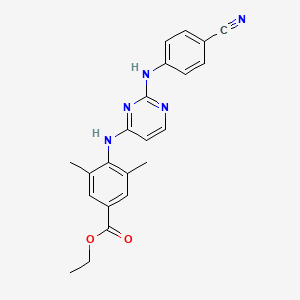
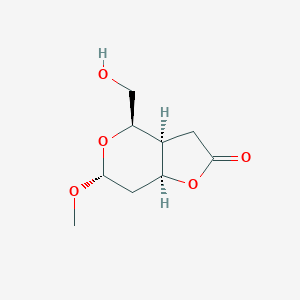
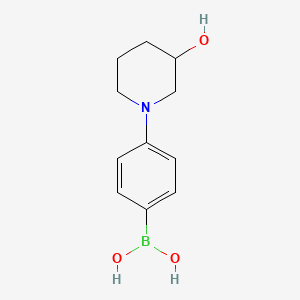
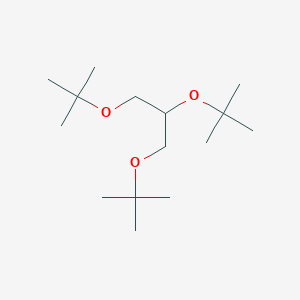
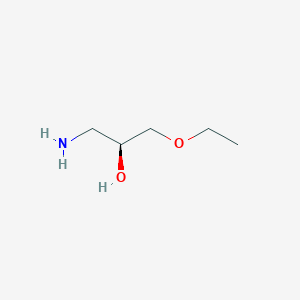
![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
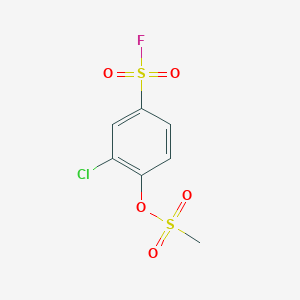
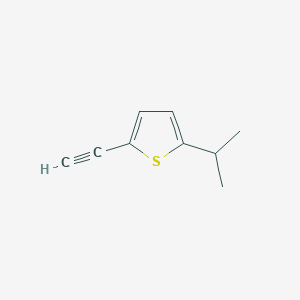
![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
